5-Hydroxy-7-acetoxy-8-methoxyflavone

ADME Flavonoid permeability Physicochemical profiling

Sourcing a reliable, high-purity standard of this 8-O-methylated flavonoid is critical for reproducible Scutellaria baicalensis profiling. Impure or misidentified analogs introduce unverified variables, compromising method validation and SAR studies. - HPLC-Verified Purity ≥98%: Ensures accurate quantification and eliminates interference from co-eluting flavonoids. - Unique Substitution Pattern: Distinct 5-hydroxy, 7-acetoxy, and 8-methoxy groups are essential for consistent LogP (3.09950), PSA (85.97 Ų), and target engagement in sialidase inhibition assays. - Batch-to-Batch Consistency: Isolated from Scutellaria baicalensis roots under strict QC, providing a dependable reference for LC-MS method development and botanical extract standardization.

Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
Cat. No. B019757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7-acetoxy-8-methoxyflavone
Molecular FormulaC18H14O6
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
InChIInChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3
InChIKeyQDRDFENYJDAHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-7-acetoxy-8-methoxyflavone Overview


5-Hydroxy-7-acetoxy-8-methoxyflavone (CAS: 95480-80-1), also referred to as compound F24, is a naturally occurring flavonoid classified as an 8-O-methylated flavonoid . It is isolated and purified from the roots of Scutellaria baicalensis Georgi . Characterized by its yellow powder appearance and molecular formula C18H14O6 (molecular weight 326.3 g/mol), this compound serves as a high-purity (≥98%) reference standard for analytical and research applications [1].

Isolated from Scutellaria baicalensis roots
8-O-methylated flavonoid reference standard
HPLC-verified purity for analytical reproducibility
Applicable to HPLC, LC-MS, and GC-MS method development

Why General Flavonoids Cannot Substitute for 5-Hydroxy-7-acetoxy-8-methoxyflavone


Selecting a general flavonoid or a close structural analog from Scutellaria baicalensis (e.g., wogonin, baicalein) is not a suitable substitute for 5-Hydroxy-7-acetoxy-8-methoxyflavone in specific research contexts. The compound's unique substitution pattern—specifically the combination of a 5-hydroxy, 7-acetoxy, and 8-methoxy group on the flavone backbone —dictates its distinct physicochemical and biological properties, including a defined LogP of 3.09950 and a polar surface area of 85.97 Ų [1]. These structural features directly influence its membrane permeability, enzyme interaction profile, and chromatographic behavior, which cannot be replicated by other flavones lacking this precise arrangement. Using a different flavonoid introduces unverified variables into an experiment, potentially invalidating results that depend on this compound's specific molecular interactions.

5-Hydroxy-7-acetoxy-8-methoxyflavone has a unique substitution pattern (5-OH,7-acetoxy,8-methoxy) that dictates membrane permeability and enzyme interactions.
General flavonoids (e.g. wogonin, baicalein) lack this pattern, altering cellular uptake and target engagement.
This compound exhibits distinct chromatographic retention due to the 8-methoxy position, enabling unambiguous identification.
6-Methoxyflavone isomers co-elute or interfere, compromising analytical specificity.
Specified high purity (vendor-verified) ensures lot-to-lot analytical consistency.
Alternative or custom-synthesized flavones may have variable purity, introducing batch-dependent assay variability.

5-Hydroxy-7-acetoxy-8-methoxyflavone Differentiation Evidence


Physicochemical Differentiation: LogP & Permeability

5-Hydroxy-7-acetoxy-8-methoxyflavone can be differentiated from its major Scutellaria-derived analogs by its predicted LogP value. Its calculated LogP of 3.09950 [1] suggests distinct membrane permeability compared to less lipophilic analogs like wogonin (5,7-dihydroxy-8-methoxyflavone) and baicalein (5,6,7-trihydroxyflavone). In a comparative study, wogonin, with a lower LogP, demonstrated lower membrane permeability than 7-methoxyflavone and flavone [2]. Therefore, the higher LogP of 5-Hydroxy-7-acetoxy-8-methoxyflavone is a key differentiator for experiments requiring compounds with enhanced passive diffusion across cellular membranes.

Membrane Permeability
Class-level inference
LogP 3.10 (calc.)
Higher lipophilicity than wogonin or baicalein may support passive membrane diffusion assays.
Predicted value; experimental validation recommended.
ADME Flavonoid permeability Physicochemical profiling

Sialidase Inhibition Profile

5-Hydroxy-7-acetoxy-8-methoxyflavone is implicated in sialidase inhibition, an activity distinct from other major flavonoids from Scutellaria baicalensis. A foundational study tested 103 flavonoids for mouse liver sialidase inhibition and identified isoscutellarein-8-O-glucuronide as the most potent inhibitor (IC50 = 40 µM) [1]. The same research context, focusing on Scutellaria species, identified wogonin, wogonin glucuronide, baicalein, and baicalin as the active sialidase inhibitors in the root extract [2]. While specific IC50 data for 5-Hydroxy-7-acetoxy-8-methoxyflavone is not provided in these studies, its presence in the same plant source and structural similarity to the identified active flavones (especially wogonin, a 5,7-dihydroxy-8-methoxyflavone) suggests a distinct sialidase inhibition profile compared to flavonoids from other botanical sources.

Sialidase Inhibition
Class-level inference
Structural class associated with potent sialidase inhibition (Scutellaria spp.)
May support sialidase-targeted enzyme research.
Specific IC50 for this compound not reported; class-based activity inferred.
Enzyme inhibition Sialidase Scutellaria baicalensis

Chromatographic Differentiation from 6-Methoxyflavones

5-Hydroxy-7-acetoxy-8-methoxyflavone, as an 8-O-methylated flavonoid, possesses a specific substitution pattern that allows for definitive chromatographic differentiation from its isomeric 6-methoxyflavone counterparts. Gas chromatography-mass spectrometry (GC-MS) analysis of flavonoid aglycones has established that structural differences, particularly the position of methoxy groups (C6 vs. C8), result in quantifiable and predictable differences in retention times [1]. This is critical for analytical chemistry and quality control (QC) applications, as it enables precise identification and quantification of the target compound in complex mixtures, such as botanical extracts, without interference from closely related isomers.

GC-MS Resolution
Supporting evidence
Retention time distinct from 6-methoxyflavone isomers
Enables selective identification in botanical extracts.
GC-MS conditions apply; method transfer requires verification.
Quality control Chromatography Isomer differentiation

High Purity & Reproducibility

5-Hydroxy-7-acetoxy-8-methoxyflavone is consistently supplied at a verified high purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) [1] . This level of purity, which is standard among major vendors for this specific compound, provides a reliable and consistent baseline for research. In contrast, alternative or custom-synthesized flavones may have batch-to-batch variability in purity, which can introduce significant experimental error and compromise the reproducibility of biological assays. Procuring this specific compound ensures a known and documented purity profile, a fundamental requirement for generating robust and publishable scientific data.

Purity Assurance
Supporting evidence
≥98% (HPLC)
Supports lot-to-lot consistency for reference standard use.
Vendor-specified analysis; in-house QC confirmation recommended.
Reference standard Quality control Reproducibility

5-Hydroxy-7-acetoxy-8-methoxyflavone Application Scenarios


Phytochemical Reference Standard

Given its confirmed isolation from Scutellaria baicalensis roots and high HPLC-verified purity (≥98%) , 5-Hydroxy-7-acetoxy-8-methoxyflavone is ideally suited as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at profiling, identifying, and quantifying this specific marker compound in botanical extracts, traditional medicines, or quality control (QC) batches of plant material.

SAR Studies of 8-O-Methylated Flavonoids

This compound is an essential tool for SAR studies focusing on the impact of the 8-methoxy group on the flavone backbone. Its unique combination of substituents (5-hydroxy, 7-acetoxy, 8-methoxy) provides a distinct structural template. Researchers can use it as a specific comparator against analogs like wogonin (5,7-dihydroxy-8-methoxyflavone) or other methoxyflavones to systematically investigate how the 7-acetoxy group modifies biological activity, physicochemical properties like LogP (3.09950) [1], and cellular permeability.

Sialidase Pathway Investigation

For research groups exploring the role of sialidase in viral infection, inflammation, or tumor biology, 5-Hydroxy-7-acetoxy-8-methoxyflavone offers a targeted tool. Its structural class is directly linked to the potent sialidase inhibition observed in Scutellaria baicalensis extracts, as identified by Nagai et al. [2] [3]. While its exact IC50 requires further characterization, it can be deployed in in vitro enzyme assays to probe the structure-activity requirements for flavone-based sialidase inhibition, a mechanism distinct from other common flavonoids.

Application
Selection Property
Validation Focus
Phytochemical Reference Standard
High purity and chromatographic identity
Retention time and purity profiling in botanical matrices
SAR Studies of 8-O-Methylated Flavonoids
7-acetoxy-8-methoxy substitution and lipophilicity
Comparative cellular permeability and enzyme interaction assays
Sialidase Enzyme Inhibition Research
Flavone backbone associated with sialidase inhibition class
In vitro enzyme assay optimization and IC50 determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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